molecular formula C19H13BrO B1331152 4-Benzoyl-4'-bromobiphenyl CAS No. 63242-14-8

4-Benzoyl-4'-bromobiphenyl

Cat. No.: B1331152
CAS No.: 63242-14-8
M. Wt: 337.2 g/mol
InChI Key: ITMLYLPKSFZCJK-UHFFFAOYSA-N
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Description

4-Benzoyl-4’-bromobiphenyl, also known by its IUPAC name (4’-bromo [1,1’-biphenyl]-4-yl) (phenyl)methanone, is an organic compound with the molecular formula C19H13BrO. It is a light yellow to orange powder or crystal with a molecular weight of 337.22 g/mol . This compound is primarily used in scientific research and has various applications in chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Benzoyl-4’-bromobiphenyl can be synthesized through several methods. One common synthetic route involves the reaction of 4-bromobiphenyl with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

In industrial settings, the production of 4-Benzoyl-4’-bromobiphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Benzoyl-4’-bromobiphenyl undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The benzoyl group can undergo oxidation to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to form alcohols or other reduced derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted biphenyl derivatives, while oxidation reactions can produce carboxylic acids or ketones .

Scientific Research Applications

4-Benzoyl-4’-bromobiphenyl has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Benzoyl-4’-bromobiphenyl involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structural modifications and the nature of the target. For example, the benzoyl group can interact with active sites of enzymes, affecting their catalytic activity .

Comparison with Similar Compounds

4-Benzoyl-4’-bromobiphenyl can be compared with other similar compounds, such as:

The uniqueness of 4-Benzoyl-4’-bromobiphenyl lies in its combination of a benzoyl group and a bromine atom, which provides a balance of reactivity and stability, making it a versatile compound for various applications .

Properties

IUPAC Name

[4-(4-bromophenyl)phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrO/c20-18-12-10-15(11-13-18)14-6-8-17(9-7-14)19(21)16-4-2-1-3-5-16/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMLYLPKSFZCJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00333062
Record name 4-Benzoyl-4'-bromobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63242-14-8
Record name 4-Benzoyl-4'-bromobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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